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Compound of Interest

Compound Name:
Tert-butyl 2-

aminopropylcarbamate

Cat. No.: B045510 Get Quote

(S)-Tert-butyl (2-aminopropyl)carbamate is a pivotal chiral building block in modern medicinal

chemistry and pharmaceutical development.[1] Its structure, featuring a stereochemically

defined secondary amine and a primary amine differentially protected by a tert-butoxycarbonyl

(Boc) group, offers synthetic chemists a versatile and powerful tool for constructing complex

molecular architectures. The specific (S)-stereochemistry is crucial, as the biological activity of

many pharmaceuticals is intrinsically linked to their three-dimensional arrangement.[1] This

guide, intended for researchers and drug development professionals, provides a

comprehensive overview of this compound's properties, synthesis, and core applications,

moving beyond simple protocols to explain the underlying chemical logic and strategic

considerations.

PART 1: Core Physicochemical & Structural Data
A precise understanding of a reagent's fundamental properties is the bedrock of successful and

reproducible synthesis. (S)-Tert-butyl (2-aminopropyl)carbamate is a carbamate derivative with

the molecular formula C8H18N2O2 and a molecular weight of approximately 174.24 g/mol .[1]

Its key identifiers and properties are summarized below for rapid reference.
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Property Value Source

CAS Number 121103-15-9 [2][3][4]

Alternate CAS 1269493-35-7 [1]

IUPAC Name
tert-butyl N-[(2S)-2-

aminopropyl]carbamate
[1]

Molecular Formula C8H18N2O2 [1][4]

Molecular Weight 174.24 g/mol [1][4]

Physical Form Liquid

Purity Typically ≥95% [4]

SMILES CC(N)CNC(=O)OC(C)(C)C [1]

InChI Key
UYNSYFDLTSSUNI-

LURJTMIESA-N
[1]

PART 2: Synthetic Methodologies: A Tale of Two
Strategies
The synthesis of (S)-tert-butyl (2-aminopropyl)carbamate can be approached from two distinct

strategic standpoints: linear and convergent synthesis.[1] The choice between them is often

dictated by the availability of starting materials, scalability requirements, and overall efficiency.

Linear Synthesis: This approach typically begins with a readily available chiral precursor like

(S)-alanine.[1] The strategy involves a sequential series of reactions: first, protecting the

amino group of alanine, followed by the reduction of its carboxylic acid to an alcohol, and

subsequent functional group manipulations to arrive at the target diamine.[1] While

straightforward, linear sequences can suffer from lower overall yields as losses accumulate

at each step.

Convergent Synthesis: A more efficient method involves the coupling of two pre-formed

molecular fragments.[1] The most common convergent pathway utilizes the chiral synthon

(S)-1-amino-2-propanol, which is then reacted with a Boc-donating reagent to selectively
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protect the primary amine.[1] This approach is generally higher yielding and more efficient for

large-scale production.

Diagram: Convergent Synthesis Workflow

(S)-1-Amino-2-propanol
(Starting Material)

Selective N-Boc Protection
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(S)-Tert-butyl (2-aminopropyl)carbamate
(Final Product)

Purification
(Extraction/Chromatography)
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Caption: Convergent synthesis of the target compound.

Protocol: Convergent Synthesis of (S)-Tert-butyl (2-
aminopropyl)carbamate
This protocol details a robust and scalable method starting from (S)-1-amino-2-propanol. The

causality for this choice rests on the high selectivity of di-tert-butyl dicarbonate (Boc₂O) for the

less sterically hindered primary amine over the secondary amine, driven by the reaction

conditions.

Materials:

(S)-1-Amino-2-propanol (1.0 eq)

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

Triethylamine (TEA) (1.5 eq)
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Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve (S)-1-amino-2-propanol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using

an ice bath. Rationale: Cooling minimizes potential side reactions and controls the

exothermic nature of the reaction.

Base Addition: Add triethylamine (1.5 eq) to the solution. TEA acts as a base to neutralize the

carboxylic acid byproduct, driving the reaction to completion.

Boc Protection: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of

anhydrous DCM and add it dropwise to the cooled reaction mixture over 30-60 minutes.

Rationale: Slow addition prevents a rapid temperature increase and ensures selective

protection of the primary amine.

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-

18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the

starting amine is consumed.

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and wash sequentially with saturated NaHCO₃ solution (to remove acidic impurities) and

brine (to reduce the solubility of organic material in the aqueous layer).

Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate

under reduced pressure to yield the crude product.

Purification: Purify the crude oil via flash column chromatography (using a gradient of ethyl

acetate in hexanes) to obtain the pure (S)-tert-butyl (2-aminopropyl)carbamate as a liquid.
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PART 3: Core Reactivity & Strategic Deprotection
The synthetic utility of (S)-tert-butyl (2-aminopropyl)carbamate lies in the orthogonal nature of

its two amino groups. The Boc group is a robust protecting group stable to many reaction

conditions but can be cleanly removed under acidic conditions to unmask the primary amine for

subsequent coupling reactions.[1]

Protocol: Boc Group Deprotection
This procedure is self-validating as the byproducts, isobutylene and carbon dioxide, are volatile

gases, simplifying purification.

Materials:

(S)-Tert-butyl (2-aminopropyl)carbamate (1.0 eq)

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Dichloromethane (DCM)

Procedure:

Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in DCM and cool to 0 °C.

Acid Addition: Slowly add an excess of TFA (e.g., 5-10 eq) or 4M HCl in dioxane to the

solution. Effervescence (release of CO₂) should be observed.

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the

disappearance of the starting material.

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent

and excess acid. The resulting product is the corresponding salt (e.g., trifluoroacetate or

hydrochloride) of (S)-propane-1,2-diamine, which can often be used directly in the next step.

Application: Amide Bond Formation
Once deprotected, the resulting diamine is a prime substrate for amide coupling, a cornerstone

of pharmaceutical synthesis.[1]
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Diagram: Deprotection and Coupling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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